molecular formula C11H18N4O2S B11801429 N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

Cat. No.: B11801429
M. Wt: 270.35 g/mol
InChI Key: PUDBBAWOJRAPLD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound belongs to the class of pyridine-3-sulfonamides, which are recognized as versatile scaffolds in the development of biologically active molecules . Its structure incorporates key pharmacophoric elements—a sulfonamide group and a piperazine ring—that are commonly found in compounds with diverse pharmacological profiles. Research into analogous sulfonamide derivatives has demonstrated their potential across multiple therapeutic areas . These compounds have been investigated as inhibitors of carbonic anhydrase isozymes, which are relevant in contexts such as cancer therapy and anti-infective development . Furthermore, structural hybrids combining the pyridine-sulfonamide core with nitrogen-containing heterocycles, like the piperazine in this compound, have shown promise in antiviral and antifungal research . The presence of the N,N-dimethylcarboxamide group, a feature shared with other investigated sulfonamides, can contribute to the molecule's physicochemical properties and binding interactions with biological targets . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules, or as a tool compound for in vitro biological screening to explore new mechanisms of action and structure-activity relationships.

Properties

Molecular Formula

C11H18N4O2S

Molecular Weight

270.35 g/mol

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylpyridine-3-sulfonamide

InChI

InChI=1S/C11H18N4O2S/c1-14(2)18(16,17)11-9-13-4-3-10(11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3

InChI Key

PUDBBAWOJRAPLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Pyridine-Piperazine Coupling via Nucleophilic Aromatic Substitution

A foundational method involves nucleophilic aromatic substitution (NAS) between 4-chloropyridine-3-sulfonamide derivatives and piperazine. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux conditions. For example, 4-chloro-N,N-dimethylpyridine-3-sulfonamide reacts with piperazine in the presence of potassium carbonate to yield the target compound. The mechanism relies on the activation of the pyridine ring’s C4 position by the electron-withdrawing sulfonamide group, facilitating displacement by the piperazine nucleophile.

Reaction Conditions :

  • Solvent : DMF or acetonitrile

  • Base : K₂CO₃ or triethylamine

  • Temperature : 80–100°C

  • Duration : 12–24 hours

Yields for this method range from 65% to 85%, depending on the stoichiometry of piperazine and the purity of the starting material. Post-reaction purification often involves recrystallization from ethanol or column chromatography using silica gel and dichloromethane-methanol mixtures.

Sulfonamide Functionalization via Dimethylation

The dimethylation of the sulfonamide group is a critical step in synthesizing the final compound. This is achieved by treating 4-(piperazin-1-yl)pyridine-3-sulfonamide with methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, where the base deprotonates the sulfonamide nitrogen, enabling alkylation.

Optimization Insights :

  • Excess methylating agent (2.5 equivalents) ensures complete dimethylation.

  • Reactions conducted in tetrahydrofuran (THF) at 0–5°C minimize side reactions like over-alkylation.

  • Purification via acid-base extraction enhances purity, leveraging the compound’s solubility in acidic aqueous phases and organic solvents.

Multi-Step Synthesis from Pyridine-3-Sulfonic Acid

Sulfonation and Piperazine Incorporation

An alternative route begins with pyridine-3-sulfonic acid, which is converted to the sulfonyl chloride intermediate using thionyl chloride (SOCl₂). Subsequent reaction with piperazine in dichloromethane introduces the piperazine moiety, followed by dimethylation.

Key Steps :

  • Sulfonation :
    Pyridine-3-sulfonic acid+SOCl2Pyridine-3-sulfonyl chloride\text{Pyridine-3-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{Pyridine-3-sulfonyl chloride}
    Conducted under reflux (70°C, 4 hours), yielding 90–95% sulfonyl chloride.

  • Piperazine Coupling :
    Pyridine-3-sulfonyl chloride+piperazine4-(piperazin-1-yl)pyridine-3-sulfonamide\text{Pyridine-3-sulfonyl chloride} + \text{piperazine} \rightarrow \text{4-(piperazin-1-yl)pyridine-3-sulfonamide}
    Performed in dichloromethane with triethylamine, achieving 75–80% yield.

  • Dimethylation :
    As described in Section 1.2, final dimethylation affords the target compound.

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For instance, coupling 4-chloropyridine-3-sulfonamide with piperazine under microwave conditions (100 W, 120°C) reduces reaction time to 1–2 hours while maintaining yields >80%. This method minimizes thermal degradation and enhances reproducibility.

Catalytic Approaches

Palladium catalysts (e.g., Pd(PPh₃)₄) have been explored for coupling halogenated pyridines with piperazine derivatives. Although less common for this compound, such methods offer potential for regioselective synthesis, particularly when steric hindrance is a concern.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Key absorption bands include:

    • ν(S=O)\nu(\text{S=O}): 1326–1127 cm⁻¹

    • ν(C≡N)\nu(\text{C≡N}): 2161–2178 cm⁻¹ (absent post-cyclization)

  • ¹H-NMR (DMSO-d₆) :

    • δ 2.35 (s, 3H, S-CH₃), δ 3.34–4.06 (m, 8H, piperazine-H), δ 7.41–8.54 (m, pyridine-H)

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses typically show >98% purity when using C18 columns and methanol-water mobile phases.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages
NAS with Piperazine65–85%12–24 hoursSimple setup, scalable
Microwave-Assisted>80%1–2 hoursRapid, energy-efficient
Sulfonic Acid Route70–75%8–12 hoursHigh-purity intermediates

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring undergoes nucleophilic substitution due to its secondary amine groups. Reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine .

Example Reaction:

Piperazine-N+R-XBasePiperazine-N-R+HX\text{Piperazine-N} + \text{R-X} \xrightarrow{\text{Base}} \text{Piperazine-N-R} + \text{HX}

Sulfonamide Group Reactivity

The dimethyl sulfonamide group (-SO2_2N(CH3_3)2_2) participates in:

  • Acid/Base Reactions : Acts as a weak acid (pKa ~10–12) in aqueous solutions, forming salts with strong bases (e.g., NaOH).

  • Hydrolysis : Under harsh acidic conditions (e.g., concentrated HCl, reflux), it may hydrolyze to form pyridine-3-sulfonic acid derivatives.

Pyridine Ring Functionalization

The pyridine ring, though sterically hindered by adjacent substituents, can undergo:

  • Electrophilic Substitution : Limited due to electron-withdrawing sulfonamide and electron-donating piperazine groups. Nitration or sulfonation may occur at the 2- or 5-positions under controlled conditions .

  • Cross-Coupling : If halogenated (not inherent to this compound), Suzuki-Miyaura coupling could introduce aryl/heteroaryl groups .

Coordination Chemistry

The piperazine nitrogen and sulfonamide oxygen atoms act as ligands for metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}), forming complexes relevant to catalytic or biological applications .

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide group inhibits carbonic anhydrases by coordinating with zinc ions in enzyme active sites . Piperazine derivatives also modulate serotonin and dopamine receptors, hinting at neurotransmitter-like interactions .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photodegradation : Susceptible to UV-induced radical reactions, forming sulfonic acid byproducts .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide derivatives as anticancer agents. The compound has been evaluated for its activity against several cancer types, including leukemia, colon cancer, and melanoma.

Case Studies and Findings

  • A series of 4-substituted pyridine-3-sulfonamides were synthesized and tested for their anticancer properties at the U.S. National Cancer Institute. Notably, one compound exhibited a good activity profile with average GI50 values ranging from 13.6 to 14.9 µM against leukemia, colon cancer, and melanoma cell lines .
  • Another study explored the structure-activity relationship of these compounds, revealing that modifications to the piperazine moiety could enhance antiproliferative activity against specific cancer cell lines .
Compound Cancer Type Average GI50 (µM)
Compound 21Leukemia13.6
Compound 21Colon Cancer14.9
Compound 21Melanoma14.0

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity. Research indicates that derivatives of this compound exhibit varying degrees of effectiveness against bacterial and fungal pathogens.

Case Studies and Findings

  • In a study focusing on the synthesis of piperazine derivatives, it was found that certain compounds showed significant antibacterial activity against a range of pathogens .
  • The introduction of specific substituents on the piperazine ring was shown to enhance selectivity and potency towards biological targets .

Enzyme Inhibition

This compound has been recognized for its ability to inhibit specific enzymes involved in critical biological pathways.

Key Enzyme Targets

  • Phosphoinositide 3-Kinase (PI3K): This pathway is crucial for cellular signaling related to growth and metabolism. Inhibition of PI3K has therapeutic implications in cancer treatment, as dysregulated signaling can lead to tumor development .
Enzyme Target Therapeutic Implication
PI3KCancer treatment

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . Additionally, the piperazine ring may interact with GABA receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Piperazine Substituent Sulfonamide Substituent Molecular Weight (g/mol) Melting Point (°C)
This compound (Target) Unsubstituted piperazine N,N-Dimethyl ~338.44* Not reported
Compound 21 3,4-Dichlorophenyl 4-Chlorophenylcarbamoyl 527.34 164–168
Compound 27 4-Chlorophenyl 5-Amino-1H-1,2,4-triazol-3-yl 434.90 162 (dec.)
Compound 29 3,4-Dichlorophenyl 5-Amino-1H-1,2,4-triazol-3-yl 469.35 175–178 (dec.)
Compound 30 2-Methoxyphenyl 5-Amino-1H-1,2,4-triazol-3-yl 434.45 176–178 (dec.)
Compound 43 2-(Piperazin-1-yl)ethylamino 1,3,5-Trimethylpyrazol-4-yl ~454.55* Not reported

*Calculated based on molecular formula.

Key Observations :

  • Piperazine Substituents : Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in Compound 21 and 29) enhance receptor binding in anticancer assays , while electron-donating groups (e.g., 2-methoxyphenyl in Compound 30) may improve solubility .
  • Sulfonamide Modifications : The dimethyl group in the target compound likely increases lipophilicity compared to carbamoyl (Compound 21) or triazole-linked (Compounds 27–30) derivatives. Triazole-containing analogs exhibit additional hydrogen-bonding capacity due to NH₂ groups .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

Compound Name IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm)
Target Compound Expected: ~2925 (C-H), ~1384 (SO₂) Predicted: CH₃ (2.5–3.0), Piperazine CH₂ (3.2–3.5)
Compound 21 3469 (NH), 1641 (C=O), 1306 (SO₂) H-6 pyrid. (8.43), NH (11.50)
Compound 27 3433 (NH), 1387 (SO₂) H-5 pyrid. (7.12), NH₂ (5.87)
Compound 29 3495 (NH), 1384 (SO₂) H-6 pyrid. (8.34), NH (12.10)

Key Observations :

  • IR Spectroscopy : The target compound lacks NH stretches (absent in dimethyl sulfonamide), unlike Compounds 21–30, which show NH peaks (~3433–3495 cm⁻¹) .
  • ¹H-NMR : Piperazine CH₂ protons resonate at ~3.2–4.0 ppm across all analogs. The absence of NH signals in the target compound simplifies its NMR profile compared to carbamoyl or triazole derivatives .

Table 3: Pharmacological Profiles

Compound Name Biological Activity GI₅₀ (µM) Selectivity Notes
Target Compound Not reported N/A N/A
Compound 21 Anticancer (NCI screening) 13.6–14.9 Leukemia, colon cancer, melanoma
Compound 27–30 Anti-yeast activity* Not quantified No significant cytotoxicity
Compound 43 Trypanocidal (NMT inhibition) Not reported Orally active

Key Observations :

  • Compound 21 demonstrates potent anticancer activity, likely due to the 3,4-dichlorophenyl group enhancing target affinity .
  • The target compound’s dimethyl sulfonamide may improve blood-brain barrier penetration, but its biological activity remains unstudied.

Table 4: Yield and Reaction Conditions

Compound Name Synthetic Yield Key Reagents
Target Compound Not reported Likely: Dimethylamine, K₂CO₃
Compound 21 65% 4-Chlorophenyl isocyanate
Compound 27 50% Hydrazine hydrate, reflux
Compound 29 40% Hydrazine hydrate, reflux

Key Observations :

  • Carbamoyl derivatives (e.g., Compound 21) achieve moderate yields (65–80%) , while triazole-linked analogs require multistep synthesis with lower yields (40–54%) .

Biological Activity

N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a piperazine group and a sulfonamide moiety. The presence of these functional groups contributes to its reactivity and biological activity. The sulfonamide group, in particular, is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which has implications for antimicrobial activity.

1. Inhibition of Phosphoinositide 3-Kinase (PI3K)

One of the most notable activities of this compound is its ability to inhibit phosphoinositide 3-kinase (PI3K). This enzyme plays a critical role in various cellular signaling pathways related to cell growth, survival, and metabolism. The inhibition of PI3K has therapeutic implications in cancer treatment and metabolic disorders.

2. Antimicrobial Properties

Compounds structurally related to this compound have demonstrated antimicrobial properties. The sulfonamide group is particularly effective against bacterial infections, making this compound a candidate for further development as an antibiotic .

3. Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer activity. In vitro studies have indicated that certain analogs can inhibit the growth of various cancer cell lines, including leukemia and colon cancer cells. The average growth inhibition percentages (GI50 values) observed range from 13.6 to 14.9 µM for the most sensitive cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperazine or sulfonamide moieties can significantly influence its inhibitory potency and selectivity against biological targets. For instance:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamideSimilar piperazine and sulfonamide groupsAntifungal activityLacks chlorine substitution
N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamideContains phenoxy groupInsulin sensitizing effectsTargets metabolic syndrome specifically
4-Chloro-N-(phenylcarbamoyl)-3-pyridinesulfonamideChlorine substitution but different amine structurePotential anti-cancer propertiesDifferent amine substituent affects activity

These comparisons illustrate how variations in substituents and functional groups influence the biological activities and potential applications of these compounds .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Cancer Cell Line Studies : In vitro assays conducted on the NCI-H522 (non-small cell lung cancer) cell line revealed that specific derivatives exhibited significant antiproliferative effects, with average inhibition percentages exceeding 66% across multiple cancer types .
  • Adipogenic Activity : Compounds related to this sulfonamide have been tested for their ability to enhance adipogenesis in 3T3-L1 cells, showing potential applications in treating insulin resistance and metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound likely involves coupling a pyridine-sulfonamide core with a piperazine derivative. Key steps include:

  • Sulfonamide Formation : React pyridine-3-sulfonyl chloride with dimethylamine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Piperazine Coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the piperazine moiety. Optimize catalysts (e.g., Pd(OAc)₂ with Xantphos) and solvents (e.g., toluene at 80–100°C) .
  • Yield Improvement : Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Adjust stoichiometry (1.2–1.5 eq. piperazine) and reaction time (12–24 hrs) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

Methodological Answer:

  • LCMS : Confirm molecular weight (e.g., m/z = ~349 [M+H]⁺) and purity (>95% at 215/254 nm) using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR Spectroscopy : Assign key signals (e.g., dimethyl groups at δ 2.8–3.1 ppm in ¹H NMR; pyridine C3-sulfonamide at ~150 ppm in ¹³C NMR) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~260 nm for pyridine derivatives) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and sulfonamide moieties?

Methodological Answer:

  • Piperazine Modifications : Synthesize analogs with substituted piperazines (e.g., 4-fluorophenylsulfonyl or 4-chlorophenylsulfonyl groups) and evaluate bioactivity via kinase inhibition assays .
  • Sulfonamide Optimization : Replace dimethyl groups with bulkier substituents (e.g., cyclopropyl) to enhance metabolic stability. Use molecular docking to predict binding affinity to target proteins (e.g., PI3K) .
  • Data Analysis : Compare IC₅₀ values across analogs using nonlinear regression models (GraphPad Prism) and correlate with logP values .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics Simulations : Use Schrödinger Suite or GROMACS to predict membrane permeability (logD) and binding modes to cytochrome P450 enzymes .
  • ADMET Prediction : Employ SwissADME or ADMETlab to forecast bioavailability, CNS penetration, and hERG liability .
  • Case Study : Derivatives with trifluoromethyl groups (logP ~2.5) showed 2-fold higher metabolic stability in liver microsomes compared to methyl analogs .

Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?

Methodological Answer:

  • Bioavailability Studies : Measure plasma concentration-time profiles (IV vs. oral dosing in rodents) and calculate AUC ratios. Use LC-MS/MS for quantification .
  • Metabolite Identification : Incubate the compound with liver microsomes and identify Phase I/II metabolites via HRMS and NMR .
  • Mechanistic Follow-Up : Test metabolites in target assays (e.g., receptor binding) to determine if activity is retained .

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